molecular formula C14H12O4 B11868540 8-Formyl-5-methoxynaphthalen-1-yl acetate CAS No. 67243-02-1

8-Formyl-5-methoxynaphthalen-1-yl acetate

Cat. No.: B11868540
CAS No.: 67243-02-1
M. Wt: 244.24 g/mol
InChI Key: ALULZCCXLGXXGA-UHFFFAOYSA-N
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Description

8-Formyl-5-methoxynaphthalen-1-yl acetate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a formyl group at the 8th position, a methoxy group at the 5th position, and an acetate group at the 1st position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Formyl-5-methoxynaphthalen-1-yl acetate typically involves multi-step organic reactions. One common method includes the formylation of 5-methoxynaphthalene followed by acetylation. The reaction conditions often involve the use of formylating agents such as Vilsmeier-Haack reagent and acetylating agents like acetic anhydride in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Formyl-5-methoxynaphthalen-1-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy and acetate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: 8-Carboxy-5-methoxynaphthalen-1-yl acetate.

    Reduction: 8-Hydroxymethyl-5-methoxynaphthalen-1-yl acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Formyl-5-methoxynaphthalen-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Formyl-5-methoxynaphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components. The methoxy and acetate groups may influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 8-Formyl-5-hydroxynaphthalen-1-yl acetate
  • 8-Formyl-5-methoxynaphthalen-1-yl benzoate
  • 8-Formyl-5-methoxynaphthalen-1-yl propionate

Uniqueness

8-Formyl-5-methoxynaphthalen-1-yl acetate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

CAS No.

67243-02-1

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

(8-formyl-5-methoxynaphthalen-1-yl) acetate

InChI

InChI=1S/C14H12O4/c1-9(16)18-13-5-3-4-11-12(17-2)7-6-10(8-15)14(11)13/h3-8H,1-2H3

InChI Key

ALULZCCXLGXXGA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C(C=CC(=C21)C=O)OC

Origin of Product

United States

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